molecular formula C18H20O5 B5754070 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone

Cat. No. B5754070
M. Wt: 316.3 g/mol
InChI Key: WXROGZBEGKOQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone, also known as DPMKP, is a synthetic compound that belongs to the family of phenylpropanoids. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. DPMKP has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been reported to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it suitable for various assays and experiments. However, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has some limitations, including its low aqueous solubility and potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone. One potential area of research is the development of novel anticancer drugs based on the structure of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone. Another area of research is the investigation of the mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone and its potential targets in cancer cells. Additionally, the development of new synthesis methods for 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone and its analogs could lead to the discovery of more potent and selective compounds for medicinal chemistry applications.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenol in the presence of a base and a catalyst. The resulting intermediate is then reacted with propionyl chloride to yield the final product. The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been optimized to improve the yield and purity of the compound, making it more suitable for research applications.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-14-5-7-15(8-6-14)23-11-10-16(19)13-4-9-17(21-2)18(12-13)22-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXROGZBEGKOQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one

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